molecular formula C24H27N5O3S B11231193 2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B11231193
M. Wt: 465.6 g/mol
InChI Key: VNMXXYOPYAOODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a benzoxazine moiety, and a phenylacetamide structure

Preparation Methods

The synthesis of 2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE involves multiple steps, each requiring specific reaction conditions. The preparation typically starts with the synthesis of the benzoxazine core, followed by the formation of the triazole ring and the final coupling with the phenylacetamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The benzoxazine moiety can be oxidized to form corresponding oxides.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenylacetamide group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, the triazole ring can bind to enzyme active sites, inhibiting their activity. The benzoxazine moiety may interact with cellular receptors, modulating signal transduction pathways. These interactions lead to the observed biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Compared to other compounds with similar structures, 2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE stands out due to its unique combination of functional groups. Similar compounds include:

This compound’s uniqueness lies in its ability to combine these functional groups, offering a versatile platform for various applications.

Properties

Molecular Formula

C24H27N5O3S

Molecular Weight

465.6 g/mol

IUPAC Name

2-[[4-methyl-5-[1-(3-oxo-1,4-benzoxazin-4-yl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C24H27N5O3S/c1-15(2)17-9-11-18(12-10-17)25-21(30)14-33-24-27-26-23(28(24)4)16(3)29-19-7-5-6-8-20(19)32-13-22(29)31/h5-12,15-16H,13-14H2,1-4H3,(H,25,30)

InChI Key

VNMXXYOPYAOODG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C(C)N3C(=O)COC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.